Biphalin

Analgesia Opioid Receptor Agonism Central Nervous System

Biphalin is a dimeric opioid peptide delivering 257-fold greater central potency than morphine (EC50 ~1–5 nM at μ/δ receptors). Its route-dependent efficacy and poor peripheral bioavailability make it an irreplaceable tool for CNS-focused receptor studies—particularly neuropathic pain models where morphine often fails. Choose biphalin when you need a bivalent probe for μ-δ heterodimer research or a positive control with minimal peripheral confounds. Not a generic morphine substitute.

Molecular Formula C46H56N10O10
Molecular Weight 909.0 g/mol
CAS No. 83916-01-2
Cat. No. B1667298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphalin
CAS83916-01-2
Synonyms(Tyr-Ala-Gly-Phe-NH2)2
(tyrosyl-alanyl-glycyl-phenylalaninamide)dimer
biphalin
bis(Tyr-Ala-Gly-PheNH2)hydrazide
bis(tyrosyl-alanyl-glycyl-phenylalaninamide)hydrazide
D-ENK
D-ENK-O
DALA(2)
Molecular FormulaC46H56N10O10
Molecular Weight909.0 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C46H56N10O10/c1-27(51-43(63)35(47)21-31-13-17-33(57)18-14-31)41(61)49-25-39(59)53-37(23-29-9-5-3-6-10-29)45(65)55-56-46(66)38(24-30-11-7-4-8-12-30)54-40(60)26-50-42(62)28(2)52-44(64)36(48)22-32-15-19-34(58)20-16-32/h3-20,27-28,35-38,57-58H,21-26,47-48H2,1-2H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,59)(H,54,60)(H,55,65)(H,56,66)/t27-,28-,35+,36+,37+,38+/m1/s1
InChIKeyDESSEGDLRYOPTJ-VRANXALZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biphalin (CAS 83916-01-2): An Enkephalin-Derived Opioid Octapeptide Agonist


Biphalin (CAS 83916-01-2) is a dimeric opioid peptide consisting of two enkephalin-derived tetrapeptide sequences (Tyr-D-Ala-Gly-Phe-NH-) linked 'tail-to-tail' by a hydrazide bridge [1]. This unique bivalent structure confers high affinity for both μ- (MOR) and δ-opioid receptors (DOR), with functional EC50 values estimated in the 1–5 nM range for both receptor subtypes [2]. Synthesized in 1982, biphalin has been extensively characterized in preclinical models as a potent analgesic agent [3].

Biphalin's Functional Profile Distinguishes It from Standard μ-Opioid Agonists


Standard μ-opioid receptor agonists, such as morphine, exhibit well-characterized limitations including significant tolerance development, physical dependence, and reduced efficacy in neuropathic pain states [1]. Biphalin's dual μ/δ agonism and peptide scaffold result in a pharmacological profile distinct from these generic comparators. Crucially, its analgesic potency is highly dependent on the route of administration, demonstrating extreme central efficacy but poor peripheral activity, a property not observed with morphine [2]. This route-dependent potency profile and its unique bivalent binding mechanism mean biphalin cannot be considered a simple, functionally interchangeable substitute for morphine or other selective μ-agonists in research protocols.

Quantitative Differentiation: Biphalin vs. Morphine and Etorphine


Direct Head-to-Head Comparison: Central Analgesic Potency of Biphalin vs. Morphine and Etorphine (i.c.v.)

In a direct head-to-head study, intracerebroventricular (i.c.v.) biphalin was found to be 257-fold more potent than morphine and 6.7-fold more potent than the ultrapotent agonist etorphine in eliciting antinociception in the mouse tail-flick test [1]. This superior central potency is a key differentiation point.

Analgesia Opioid Receptor Agonism Central Nervous System

Direct Head-to-Head Comparison: Spinal Analgesic Potency of Biphalin vs. Morphine (i.t.)

When administered intrathecally (i.t.) to rats, biphalin's analgesic potency far exceeds that of morphine. The ED50 for biphalin in the tail-flick test is 2.88 nmol, compared to 16.95 nmol for morphine, representing a roughly 5.9-fold greater potency [1]. A review further cites biphalin as being 1000 times more potent than morphine when administered intrathecally [2]. Importantly, unlike morphine which is equipotent via i.c.v. and i.t. routes, biphalin exhibits a significant potency differential, being less effective spinally than centrally [3].

Analgesia Opioid Receptor Agonism Spinal Cord

Direct Head-to-Head Comparison: Systemic Analgesic Potency of Biphalin vs. Morphine (i.p.)

In contrast to its central potency, biphalin and morphine were found to be equipotent after intraperitoneal (i.p.) administration in mice [1]. Furthermore, studies show that after systemic (i.v.) administration, biphalin produces significant analgesia but is less potent than morphine via this route [2]. This contrasts with the 257-fold potency difference seen after i.c.v. administration, underscoring biphalin's poor systemic bioavailability to the CNS.

Analgesia Systemic Administration Bioavailability

Receptor Binding Affinity and Selectivity: Biphalin vs. DAMGO

Competitive binding assays in rat brain homogenates show biphalin binds with high affinity to both μ- and δ-opioid receptors. The Ki value for μ-opioid receptor (MOR) binding, using [3H]DAMGO, is 0.79 nM. The Ki for δ-opioid receptor (DOR) binding, using [3H]IleDelt II, is 3.5 nM. This yields a DOR/MOR selectivity ratio of 4.4 [1]. While DAMGO is a highly selective MOR agonist, biphalin's dual binding profile differentiates it as a tool for investigating μ/δ receptor interactions.

Opioid Receptor Binding Affinity Selectivity

Cross-Study Comparable: Reduced Physical Dependence Liability

In a chronic infusion model, intraperitoneal biphalin produced little to no physical dependence, whereas equiantinociceptive doses of morphine did. However, when infused centrally (i.c.v.), both biphalin and morphine produced significant physical dependence [1]. More recent reviews corroborate that biphalin is unlikely to produce dependency in chronic use and shows less physical dependence and tolerance compared to morphine [REFS-2, REFS-3].

Physical Dependence Tolerance Safety Profile

Optimal Research Applications for Biphalin


Investigating Central Opioid Mechanisms via Intracerebroventricular (i.c.v.) Administration

Based on its 257-fold greater central potency compared to morphine [4], biphalin is an optimal tool for studying μ/δ receptor function in the brain. Its high potency allows for the use of lower doses, which can help minimize non-specific effects and clarify receptor-mediated signaling pathways. The compound's poor systemic bioavailability makes it an ideal candidate for studies requiring direct central nervous system delivery.

Developing and Validating Models of Neuropathic Pain

Biphalin has demonstrated efficacy in reducing neuropathy symptoms in a preclinical model of neuropathic pain (chronic constriction injury) [4], an area where standard opioids like morphine often show reduced effectiveness. This makes biphalin a valuable positive control or reference compound for validating new animal models of neuropathic pain and for screening novel analgesics designed to overcome opioid resistance in chronic pain states.

Studying μ/δ Opioid Receptor Heteromers and Biased Signaling

The dual μ/δ receptor affinity of biphalin (MOR Ki = 0.79 nM; DOR Ki = 3.5 nM) [4] positions it as a key research probe for investigating opioid receptor heteromerization. Its bivalent structure may preferentially engage or stabilize μ-δ heterodimers, providing a tool to dissect the specific signaling and pharmacological outcomes of these complexes, which are not accessible with highly selective, monovalent agonists like DAMGO.

Assessing Physical Dependence Liability in Chronic Administration Studies

The contrasting dependence profiles of biphalin and morphine, where biphalin shows little to no dependence after peripheral infusion but does after central infusion [4], make it a unique tool for studying the neuroanatomical and pharmacokinetic determinants of opioid dependence. This allows for the design of experiments to disentangle central vs. peripheral contributions to addiction and withdrawal.

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